N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-14-10-16(22-2)5-6-18(14)25(20,21)19(11-15-7-9-24-13-15)12-17-4-3-8-23-17/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHCZGDTQMCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its role in various pharmacological activities.
The molecular formula is , with a molecular weight of approximately 334.39 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzene Sulfonamide Core : This is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with appropriate amines.
- Introduction of Furan and Thiophene Groups : These groups are introduced via nucleophilic substitution reactions, utilizing respective halides or other reactive intermediates.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. A comparative study revealed that certain derivatives were potent inhibitors against Staphylococcus epidermidis with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. epidermidis | 0.25 |
| Compound B | E. coli | 1.0 |
| Compound C | Pseudomonas aeruginosa | 4.0 |
Cytotoxicity
In vitro studies assessing cytotoxicity against cancer cell lines demonstrated that this compound exhibits selective toxicity:
- It showed low cytotoxic effects on normal human cell lines (HaCaT), indicating a potential therapeutic window for cancer treatment.
- The compound's IC50 values were evaluated against various cancer cell lines, revealing promising results with values less than those for standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : Its structural components allow for binding to various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
Case Studies
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of several derivatives, including this compound, against clinical strains of bacteria. Results indicated significant inhibition comparable to existing antibiotics .
- Cytotoxicity Evaluation : In a study involving multiple cancer cell lines, this compound was found to selectively inhibit the proliferation of cancer cells while sparing normal cells, underscoring its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Benzenesulfonamide Derivatives
Key Observations:
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Crystallographic and Structural Insights
- Crystal Packing : Related sulfonamides exhibit C-H···O and C-H···π interactions (). The target compound’s methyl and methoxy groups may alter packing efficiency compared to halogenated analogs .
- Software Tools : Programs like SHELX () and Mercury () are critical for refining crystal structures and analyzing intermolecular interactions .
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Sulfonylation of a substituted benzene ring (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) with furan-2-ylmethylamine and thiophen-3-ylmethylamine. A two-step nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) ensures sequential N-alkylation .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the disubstituted sulfonamide. Intermediate characterization by TLC and NMR is critical to confirm regioselectivity .
- Key intermediates: The sulfonyl chloride precursor and mono-substituted intermediates (e.g., N-(furan-2-ylmethyl)benzenesulfonamide) must be rigorously characterized to avoid side products .
Basic: Which spectroscopic techniques are most effective for structural validation of this sulfonamide?
Answer:
- ¹H/¹³C NMR:
- Furan and thiophene protons appear as distinct multiplet signals (δ 6.0–7.5 ppm). The methoxy group (-OCH₃) resonates as a singlet near δ 3.8 ppm, while sulfonamide protons (NH) are typically absent due to N-alkylation .
- ¹³C NMR confirms sulfonamide formation (C-SO₂-N resonance at ~110–120 ppm) and aromatic substitution patterns .
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
- Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula and substituent connectivity .
Advanced: How can SHELX software address crystallographic refinement challenges for this compound?
Answer:
- Structure Solution: SHELXD (dual-space algorithm) is robust for resolving heavy-atom positions in sulfonamide derivatives, even with twinning or weak diffraction data .
- Refinement (SHELXL):
- Disorder handling: The furan and thiophene rings may exhibit rotational disorder. Using PART/SUMP restraints and isotropic displacement parameters (Ueq) improves model accuracy .
- Hydrogen placement: Riding models (C–H = 0.95 Å) are suitable for non-polar H atoms, but sulfonamide H positions may require DFIX constraints based on geometric validation .
- Validation: Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) to ensure refinement reliability .
Advanced: How do computational methods (e.g., DFT) elucidate electronic properties of the furan and thiophene moieties?
Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)):
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps reveal charge transfer between the electron-rich furan/thiophene and the electron-deficient sulfonamide group. This predicts reactivity in electrophilic substitution or coordination chemistry .
- NBO Analysis: Delocalization indices quantify hyperconjugative interactions (e.g., lone pair donation from sulfur to aromatic π-systems), explaining stability and spectroscopic behavior .
- ESP Maps: Electrostatic potential surfaces highlight nucleophilic/electrophilic sites, aiding in predicting intermolecular interactions (e.g., crystal packing or ligand-protein binding) .
Advanced: What strategies resolve contradictions in spectroscopic data for structurally analogous sulfonamides?
Answer:
- Case Study Example: If NMR data conflicts with X-ray structures (e.g., unexpected splitting of methoxy signals):
- Dynamic NMR: Variable-temperature experiments (e.g., 25–60°C) detect rotational barriers around the sulfonamide S–N bond, which may cause signal splitting at lower temps .
- Crystallographic Validation: Compare experimental bond lengths/angles (from SHELXL-refined structures) with DFT-optimized geometries to identify conformational discrepancies .
- Synchrotron Data: High-resolution X-ray diffraction (λ = 0.7–1.0 Å) resolves subtle electron density features, clarifying ambiguous substituent orientations .
Advanced: What are the implications of steric hindrance between the furan and thiophene groups on reactivity?
Answer:
- Steric Maps (Mercury CSD): Overlap of van der Waals radii between furan-O and thiophene-S atoms can restrict rotation, leading to atropisomerism. Chiral HPLC or NOESY experiments may separate/enantiomers .
- Reactivity Impact:
- Nucleophilic Substitution: Steric shielding of the sulfonamide nitrogen reduces reactivity toward bulky electrophiles (e.g., tert-butyl halides). Smaller reagents (e.g., methyl iodide) are preferred .
- Coordination Chemistry: The furan/thiophene moieties act as π-donors, but steric constraints limit metal-ligand bond angles (e.g., in Pd(II) complexes), affecting catalytic activity .
Advanced: How can fluorescence spectroscopy probe interactions of this sulfonamide with biological targets?
Answer:
- Quenching Experiments: Titrate the compound with a protein (e.g., BSA) and monitor fluorescence quenching (λex = 280 nm, λem = 340 nm). Stern-Volmer plots differentiate static vs. dynamic quenching mechanisms .
- Binding Constants (Kb): Use modified Benesi-Hildebrand equations to calculate Kb and stoichiometry (n), correlating with molecular docking results (AutoDock Vina) .
- Competitive Assays: Displace site-specific probes (e.g., warfarin for Sudlow site I) to identify binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
